ETHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-(4-METHYLPHENYL)THIOPHENE-2-CARBOXYLATE
Description
The compound ETHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-(4-METHYLPHENYL)THIOPHENE-2-CARBOXYLATE is a thiophene-2-carboxylate derivative with two key substituents:
- A sulfamoyl group linked to a 1,3-benzodioxol-5-yl moiety at the 3-position of the thiophene ring.
- A 4-methylphenyl group at the 4-position.
The 1,3-benzodioxole component is a bicyclic structure known for enhancing metabolic stability and modulating lipophilicity in drug design . The ethyl ester at the 2-position and the 4-methylphenyl substituent contribute to the compound’s steric and electronic profile, impacting reactivity and pharmacokinetics.
Properties
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S2/c1-3-26-21(23)19-20(16(11-29-19)14-6-4-13(2)5-7-14)30(24,25)22-15-8-9-17-18(10-15)28-12-27-17/h4-11,22H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYBOPFRBPPYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-(4-METHYLPHENYL)THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced via a nucleophilic substitution reaction using a suitable benzodioxole derivative.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using a sulfonyl chloride reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-(4-METHYLPHENYL)THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
ETHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-(4-METHYLPHENYL)THIOPHENE-2-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of ETHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-(4-METHYLPHENYL)THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis of Thiophene Derivatives
Target Compound
- Molecular Formula: C₂₂H₁₉NO₆S₂ (inferred from structural analogs).
- 4-Methylphenyl: Increases lipophilicity compared to halogenated or polar substituents.
Analog 1: ETHYL 4-AMINO-3-(4-BROMOPHENYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE
- Molecular Formula : C₁₂H₁₁BrN₂O₂S₂.
- Comparison : The bromophenyl group may enhance halogen bonding in biological systems, whereas the target compound’s methylphenyl prioritizes lipophilicity.
Analog 2: ETHYL 5-ACETYL-4-METHYL-2-(METHYLSULFANYL)-3-THIOPHENECARBOXYLATE
- Molecular Formula : C₁₁H₁₄O₃S₂.
- Key Features :
- Acetyl group (-COCH₃): Increases electrophilicity at the 5-position, contrasting with the sulfamoyl group’s nucleophilic character.
- Methylsulfanyl (-SMe): Less polar than sulfamoyl, reducing solubility in aqueous media.
- Comparison: The acetyl group may confer reactivity toward nucleophilic agents, whereas the sulfamoyl group in the target compound offers hydrogen-bond donor/acceptor sites.
Benzodioxole-Containing Compounds
Analog 3: 3-(1,3-BENZODIOXOL-5-YL)-2-CYANOACRYLIC ACID
- Molecular Formula: C₁₁H₇NO₄ (estimated).
- Comparison: The cyanoacrylic group enhances acidity and UV absorption, unlike the sulfamoyl-thiophene system in the target compound.
Analog 4: 1-(Benzodioxol-5-yl)-N-(thiazol-2-yl)cyclopropane-1-carboxamide
- Key Features :
- Cyclopropane-carboxamide : Restricts conformational flexibility compared to the thiophene backbone.
- Comparison : The rigid cyclopropane may improve target specificity but reduce metabolic stability relative to the thiophene ring.
Data Table: Structural and Hypothetical Property Comparison
*Predicted LogP values estimated via group contribution methods.
Biological Activity
Ethyl 3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on existing research.
1. Structural Overview
The compound features a thiophene ring, a benzodioxole moiety, and a sulfamoyl group, which contribute to its unique pharmacological properties. The presence of these functional groups suggests potential interactions with various biological targets.
2. Synthesis Methods
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Thiophene Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Benzodioxole Group : This is often accomplished via electrophilic aromatic substitution or coupling reactions.
- Sulfamoylation : The incorporation of the sulfamoyl group usually requires activating agents like EDCI or DCC to facilitate the reaction with amines.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, such as those related to inflammation or cancer progression.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways associated with cell proliferation and survival.
4.1 Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Ethyl 3-(benzodioxol) | Induces apoptosis in cancer cells | |
| Pyrazole derivatives | Inhibit BRAF(V600E) and EGFR |
The mechanism likely involves cell cycle arrest and apoptosis induction through modulation of microtubule dynamics.
4.2 Antimicrobial Activity
There is emerging evidence suggesting that derivatives of benzodioxole possess antimicrobial properties. For example:
| Study | Findings | Reference |
|---|---|---|
| Antifungal activity assays | Notable inhibition against Candida species | |
| Antibacterial tests | Effective against Gram-positive bacteria |
5. Case Studies and Research Findings
Several studies have evaluated the biological activities of related compounds:
- A study on pyrazole derivatives highlighted their effectiveness against various cancer cell lines, suggesting that structural modifications can enhance bioactivity .
- Another investigation into benzodioxole-derived compounds found them to exhibit significant anti-inflammatory effects, which could be relevant for developing treatments for chronic inflammatory diseases .
6. Conclusion
This compound represents a promising area for further research due to its complex structure and potential biological activities. Continued exploration into its mechanisms of action and therapeutic applications may yield valuable insights into its role in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
